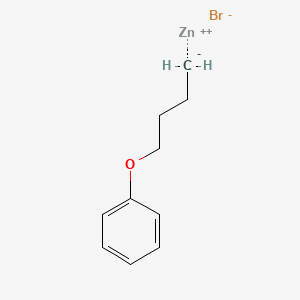
4-Phenoxybutylzincbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxybutylzincbromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
4-Phenoxybutylzincbromide can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenoxybutyl bromide with zinc in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general procedure involves:
- Dissolving 4-phenoxybutyl bromide in anhydrous ether or tetrahydrofuran (THF).
- Adding zinc dust or zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filtering the mixture to remove any unreacted zinc and other impurities.
- The resulting solution contains this compound, which can be used directly in further reactions.
Industrial production methods may involve scaling up this process with appropriate safety and efficiency measures.
Análisis De Reacciones Químicas
4-Phenoxybutylzincbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or ether. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4-Phenoxybutylzincbromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be used to modify biological molecules or create bioactive compounds for research purposes.
Medicine: Its derivatives may be explored for potential therapeutic applications, although this is less common.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which 4-Phenoxybutylzincbromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process often involves the use of catalysts and specific reaction conditions to achieve the desired products.
Comparación Con Compuestos Similares
4-Phenoxybutylzincbromide can be compared with other organozinc compounds such as phenylzinc bromide and butylzinc bromide. While all these compounds are used in similar types of reactions, this compound is unique due to the presence of the phenoxy group, which can influence its reactivity and the types of products formed. Similar compounds include:
Phenylzinc Bromide: Used in similar coupling reactions but lacks the phenoxy group.
Butylzinc Bromide: Another organozinc reagent used in organic synthesis, but with different reactivity due to the absence of the phenoxy group.
Propiedades
Fórmula molecular |
C10H13BrOZn |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
zinc;butoxybenzene;bromide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
KDVCZGSEOCBABE-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCOC1=CC=CC=C1.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


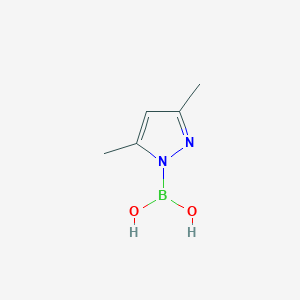


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
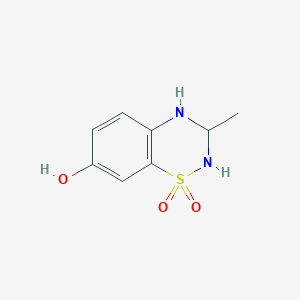

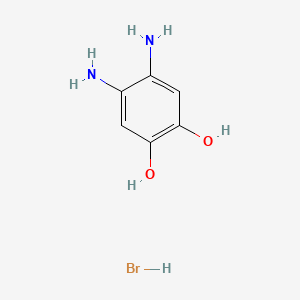

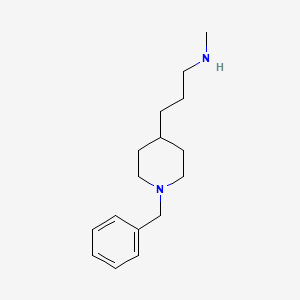
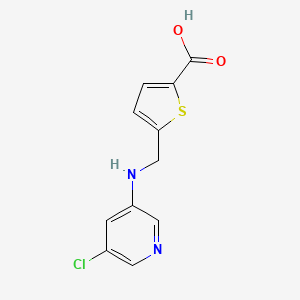
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)

